molecular formula C11H11N3O4 B12917678 5-(4-Nitrophenyl)-3-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 62121-05-5

5-(4-Nitrophenyl)-3-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12917678
CAS No.: 62121-05-5
M. Wt: 249.22 g/mol
InChI Key: ZPXDBZVONISNOI-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-3-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one is a synthetic 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole scaffold is a privileged structure in heterocyclic chemistry known for its wide spectrum of biological activities. Researchers investigate this family of compounds for their potential as antibacterial agents, as they have shown promise in targeting essential bacterial enzymes like peptide deformylase (PDF), a validated target for novel antibacterial development . Furthermore, 1,3,4-oxadiazole derivatives are extensively explored for their anticancer properties. These compounds can exhibit antiproliferative effects by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . The structure of this particular compound features a 4-nitrophenyl substituent, which can influence its electron distribution and binding affinity to biological targets, and a propan-2-yl (isopropyl) group, which may modulate its lipophilicity and pharmacokinetic properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

62121-05-5

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

5-(4-nitrophenyl)-3-propan-2-yl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C11H11N3O4/c1-7(2)13-11(15)18-10(12-13)8-3-5-9(6-4-8)14(16)17/h3-7H,1-2H3

InChI Key

ZPXDBZVONISNOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of isopropyl hydrazine with 4-nitrobenzoic acid under acidic conditions to form the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

Key structural differences among oxadiazolone derivatives lie in substituent patterns, which critically influence physicochemical properties and applications.

Table 1: Substituent Comparison of Selected Oxadiazolones
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Nitrophenyl (5), isopropyl (3) ~265.23 Nitro, oxadiazolone, isopropyl
Oxadiargyl (CAS 39807-15-3) 2,4-Dichloro-5-propynyloxyphenyl (3), tert-butyl (5) 341.19 Chloro, propynyloxy, tert-butyl
5-(2-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one 2-Nitrophenyl (5) 207.14 Nitro (ortho), oxadiazolone
BMS 191011 (CAS 202821-81-6) 4-Trifluoromethylphenyl (5), 5-chloro-2-hydroxybenzyl (3) 370.71 Trifluoromethyl, chloro, hydroxy
Melatonin Receptor Ligands Indolyl, methoxy, alkyl chains ~350–450 Indole, methoxy, alkylamino

Physicochemical Properties

  • Log P and Solubility : Oxadiargyl has a log P of 3.70, indicating moderate hydrophobicity suitable for herbicidal activity . The target compound’s log P is unreported but is expected to be lower than Oxadiargyl due to the absence of lipophilic tert-butyl and chloro groups.

Toxicity and Regulatory Status

  • Oxadiargyl is classified as a reproductive toxin (H360Fd) and aquatic hazard (H400/H410) under EU regulations .
  • No toxicity data are available for the target compound, suggesting it may require further safety profiling for commercial use.

Biological Activity

5-(4-Nitrophenyl)-3-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical attributes:

  • Molecular Formula: C11H11N3O4
  • Molecular Weight: 249.23 g/mol
  • CAS Number: 62121-05-5
    These properties facilitate its interaction with biological targets, making it a candidate for further investigation in drug discovery.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-oxadiazole ring system exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing this scaffold can exhibit antibacterial and antifungal properties. Specific derivatives have demonstrated effectiveness against various strains of bacteria and fungi, suggesting that this compound may also possess similar activities .

Anticancer Properties

The compound has shown promise in anticancer research. A study highlighted that oxadiazole derivatives can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 . In vitro evaluations indicated that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of specific enzymes and disruption of cellular signaling pathways critical for cancer cell survival .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The nitrophenyl group may participate in electron transfer reactions that inhibit enzyme activity.
  • Cell Signaling Disruption: By binding to specific receptors or proteins involved in cellular signaling pathways, the compound can modulate biological responses.
  • DNA Interaction: Some studies suggest that oxadiazole derivatives may bind to DNA or RNA, affecting replication and transcription processes .

Case Studies and Research Findings

Study ReferenceFindings
MDPI (2020) Identified increased p53 expression and caspase activation in MCF-7 cells treated with oxadiazole derivatives.
PMC (2021) Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
ACS Publications Reported potent inhibition of Notum carboxylesterase activity by oxadiazole derivatives, indicating potential for drug development targeting this enzyme.

Q & A

Q. What are the optimized synthetic routes for preparing 5-(4-nitrophenyl)-3-(propan-2-yl)-1,3,4-oxadiazol-2(3H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of hydrazide intermediates derived from substituted benzoic acids. For example, methyl 4-nitrophenyl benzoate derivatives are treated with hydrazine hydrate to form hydrazides, followed by cyclization with isopropyl isocyanate in anhydrous conditions (e.g., DMF, 80–100°C). Yield optimization (typically 70–85%) depends on stoichiometric ratios, reaction time, and temperature control to minimize side products like uncyclized intermediates .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm substituent positions (e.g., 4-nitrophenyl aromatic protons at δ 7.68–8.20 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
  • HPLC-MS : For purity assessment (e.g., C18 column, acetonitrile/water gradient) and molecular ion detection (e.g., [M+H]+ at m/z ~291) .
  • HRMS : To verify exact mass (e.g., calculated for C12H12N3O4: 290.0776) .

Advanced Research Questions

Q. What biological targets or enzymes are inhibited by 5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one derivatives, and how does structural modification alter activity?

Oxadiazolone derivatives exhibit inhibitory activity against enzymes like Notum carboxylesterase (IC50 ~1–10 µM) and monoamine oxidase-B (MAO-B) (IC50 ~1–10 nM). The 4-nitrophenyl group enhances π-π stacking in enzyme active sites, while the isopropyl substituent modulates lipophilicity and binding kinetics . Substitution at the 3-position (e.g., propargyl vs. phenylpropyl) significantly impacts selectivity and potency .

Q. How can crystallographic data inform the design of analogs with improved activity?

X-ray crystallography (e.g., P21/c space group, monoclinic system) reveals that the dihedral angle between the oxadiazolone ring and aryl substituent (e.g., ~65° in oxadiargyl analogs) influences steric interactions with target proteins. Modifications to the nitro group’s orientation or isopropyl chain length can optimize binding to hydrophobic pockets .

Q. What methodologies are used to evaluate neuroprotective or neurogenic properties of this compound?

  • NRF2-ARE pathway activation : Luciferase assays in neuronal cells (e.g., SH-SY5Y) measure antioxidant response element (ARE) activation .
  • Neurogenic assays : Quantify hippocampal progenitor cell differentiation via BrdU/DCX staining .
  • Neuroprotection models : Test against oxidative stressors (e.g., okadaic acid) using cell viability assays (MTT or LDH release) .

Q. How do enzyme inhibition kinetics (e.g., MAO-B) differ between reversible and irreversible mechanisms?

For reversible inhibitors like oxadiazolone derivatives, competitive inhibition is confirmed via Lineweaver-Burk plots. For example, analogs with tight-binding kinetics (Ki* ~0.7 nM) exhibit prolonged dissociation rates, enhancing therapeutic potential. Time-dependent inactivation studies (pre-incubation with enzyme) distinguish reversible vs. covalent modifiers .

Q. What in vitro-to-in vivo translation challenges arise with this compound?

  • CNS permeability : Assess via PAMPA-BBB or MDCK-MDR1 assays; logP values >2.5 favor blood-brain barrier penetration .
  • Metabolic stability : Microsomal assays (e.g., rat liver microsomes) identify susceptibility to CYP450 oxidation, particularly at the oxadiazolone ring .
  • In vivo efficacy : Dose-response studies in rodent neurodegeneration models (e.g., scopolamine-induced memory impairment) validate target engagement .

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